1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene
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Overview
Description
1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with bromine, fluorine, methoxy, and vinyl groups
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired substituents . The reaction conditions often involve the use of strong electrophiles and catalysts to facilitate the substitution process .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with halogens or hydrogen to form dihalo or saturated derivatives.
Common reagents used in these reactions include halogens, hydrogen, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene exerts its effects involves its interaction with various molecular targets. The electrophilic aromatic substitution mechanism is a key pathway, where the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions to yield substituted benzene derivatives .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene include:
- 1-Bromo-3-fluoro-2-methoxybenzene
- 1-Bromo-4-fluoro-2-methoxybenzene
- 1-Bromo-4-methoxy-2-vinylbenzene
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of bromine, fluorine, methoxy, and vinyl groups in this compound gives it distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H8BrFO |
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Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-bromo-4-ethenyl-3-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C9H8BrFO/c1-3-6-4-5-7(10)9(12-2)8(6)11/h3-5H,1H2,2H3 |
InChI Key |
IIODNSIWVGKTTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=C)Br |
Origin of Product |
United States |
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